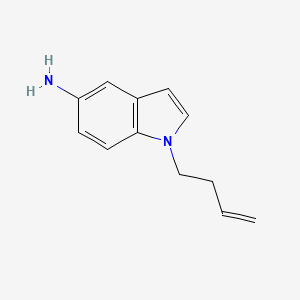

1-(But-3-EN-1-YL)-1H-indol-5-amine

Beschreibung

1-(But-3-en-1-yl)-1H-indol-5-amine is an indole derivative featuring a primary amine group at the 5th position of the indole core and a but-3-enyl substituent attached to the nitrogen atom at the 1st position. The but-3-enyl group introduces a reactive alkene moiety, which may enhance its utility in further chemical modifications, such as cycloadditions or polymerizations. Indole derivatives are widely studied for their biological activities, including interactions with serotonin receptors and enzyme inhibition .

Eigenschaften

Molekularformel |

C12H14N2 |

|---|---|

Molekulargewicht |

186.25 g/mol |

IUPAC-Name |

1-but-3-enylindol-5-amine |

InChI |

InChI=1S/C12H14N2/c1-2-3-7-14-8-6-10-9-11(13)4-5-12(10)14/h2,4-6,8-9H,1,3,7,13H2 |

InChI-Schlüssel |

KRPRRTSCGUHYTD-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCCN1C=CC2=C1C=CC(=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Overview of Synthesis Strategies

The synthesis of 1-(But-3-EN-1-YL)-1H-indol-5-amine typically involves two key steps:

- Alkylation of the indole nitrogen with a but-3-en-1-yl group.

- Introduction of an amino group at the 5-position of the indole ring.

These steps are often executed via nucleophilic substitution reactions, functional group transformations, or via multistep pathways involving intermediates such as indole derivatives, halogenated compounds, or protected intermediates.

Alkylation of Indole Nitrogen with But-3-en-1-yl Group

Method A: N-Alkylation Using But-3-en-1-yl Halides

- Starting materials: Indole derivatives with free nitrogen (NH).

- Reagents: But-3-en-1-yl halides (preferably bromides or chlorides), often in the presence of a base such as potassium carbonate or sodium hydride.

- Procedure:

The indole nitrogen is deprotonated using a base, followed by nucleophilic attack on the but-3-en-1-yl halide, resulting in N-alkylation.

Reaction conditions:- Solvent: Dimethylformamide or acetonitrile.

- Temperature: Room temperature to reflux.

- Time: Several hours to ensure complete conversion.

Indole-NH + But-3-en-1-yl halide → N-(But-3-en-1-yl)indole

Note: The use of protecting groups may be necessary if other reactive sites are present.

Functionalization at the 5-Position of Indole

Method B: Electrophilic Aromatic Substitution or Nitration Followed by Reduction

Electrophilic substitution:

The 5-position of indole can be selectively functionalized via nitration or halogenation, followed by reduction to introduce amino groups.Direct amino substitution:

Alternatively, starting from a 5-halogenated indole (e.g., 5-bromoindole), nucleophilic substitution with ammonia or amines can install the amino group.

Halogenation:

Use N-bromosuccinimide or N-chlorosuccinimide to selectively brominate or chlorinate at the 5-position.Amino substitution:

React the halogenated intermediate with ammonia or amines under suitable conditions (e.g., reflux in ethanol or aqueous medium).

5-Halogenated indole + NH₃ → 5-Aminoindole

Final Assembly and Purification

The N-alkylated indole with a but-3-en-1-yl group and the amino-functionalized indole are coupled or combined through:

Sequential reactions:

First, N-alkylation, then amino functionalization at position 5.One-pot reactions:

Using suitable reagents and conditions to facilitate both steps simultaneously, though this requires optimized conditions to prevent side reactions.

Purification:

Column chromatography on silica gel, recrystallization, or preparative HPLC are standard methods to purify the final compound.

Data Table: Summary of Preparation Methods

| Step | Method | Reagents | Conditions | Remarks |

|---|---|---|---|---|

| 1 | N-Alkylation | But-3-en-1-yl halide, potassium carbonate | Acetonitrile, reflux | Selective N-alkylation of indole |

| 2 | Halogenation at 5-position | N-bromosuccinimide (NBS) | Room temperature, inert atmosphere | Regioselective halogenation |

| 3 | Amination at 5-position | Ammonia or amines | Reflux, ethanol or aqueous | Nucleophilic substitution |

Analyse Chemischer Reaktionen

Key Functional Groups and Reactivity

-

Butenyl Substituent : The butenyl group (C₄H₇) introduces potential for addition-elimination reactions or cycloadditions (e.g., Diels-Alder).

-

Amine Group : The NH₂ group at position 5 enables nucleophilic attack , condensation reactions , or acid-base catalysis .

Cascade Cyclization Reactions

Similar to indolofuroquinoxalines synthesized via cascade reactions , this compound may undergo intramolecular cyclization under acidic conditions. For example:

-

Acid-Catalyzed Ring Closure : Protonation of the butenyl group could activate the double bond, facilitating cyclization with the indole’s amine group.

-

Mechanistic Insight : Such reactions often proceed via iminium intermediates , followed by nucleophilic attack and elimination .

Condensation Reactions

The amine group may participate in Schiff base formation or Pictet-Spengler-type reactions with aldehydes/ketones :

-

Example : Reaction with aromatic aldehydes could yield β-carboline derivatives via iminium formation and cyclization .

Knoevenagel Condensation

If the compound undergoes cyanoacetylation (e.g., via reaction with 2-cyanoacetic acid), it could participate in Knoevenagel condensations with aldehydes to form α-cyano-indole derivatives .

Reaction Conditions and Yield Analysis

Wissenschaftliche Forschungsanwendungen

1-(But-3-EN-1-YL)-1H-indol-5-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(But-3-EN-1-YL)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: Interacting with specific receptors on cell surfaces.

Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in disease processes.

Signal Transduction: Modulating signal transduction pathways that regulate cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

1H-Indol-5-amine (5-Aminoindole)

- Structure : The parent compound lacks substituents on the indole nitrogen but retains the primary amine at position 5.

- Molecular Formula : C₈H₈N₂; Molecular Weight : 132.16 .

- Key Differences : The absence of the but-3-enyl group reduces steric bulk and lipophilicity.

- Applications : Widely used as an intermediate in synthesizing bioactive molecules, including serotonin analogs and kinase inhibitors .

1-[2-(Diethylamino)ethyl]-1H-indol-5-amine

- Structure: Features a diethylaminoethyl group at N1 and an amine at C5.

- Molecular Formula : C₁₄H₂₁N₃; Molecular Weight : 231.34 .

- Key Differences : The tertiary amine in the side chain enhances solubility in polar solvents and may facilitate interactions with biological targets (e.g., receptors or enzymes).

- Applications : Utilized as a versatile scaffold in drug discovery due to its modular structure .

5-Methoxytryptamine (2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine)

- Structure : Methoxy group at C5 and an ethylamine chain at C3.

- Molecular Formula : C₁₁H₁₄N₂O; Molecular Weight : 190.24 .

- Key Differences : The methoxy group increases electron density on the indole ring, altering reactivity. The ethylamine side chain mimics neurotransmitters like serotonin.

- Applications: Studied for neurological effects, including mood regulation and hallucinogenic properties .

3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (Compound 77)

- Structure : Imidazole ring fused to indole at C3, with a chloro substituent at C7.

- Molecular Formula : C₁₉H₁₄ClN₃; Molecular Weight : 345.09 (as per HRESIMS) .

- Key Differences : The imidazole moiety introduces a heterocyclic system capable of hydrogen bonding and metal coordination.

- Applications: Potential use in anticancer or antimicrobial agents due to halogenated aromatic systems .

(2,3-Dihydro-1H-indol-5-ylmethyl)amine

- Structure : Partially saturated indole (dihydroindole) with a methylamine group at C5.

- Molecular Formula : C₉H₁₂N₂; Molecular Weight : 148.21 (estimated).

- Key Differences : Reduced aromaticity compared to indole alters electronic properties and reactivity.

- Applications : Intermediate for synthesizing pharmaceutically active dihydroindole derivatives .

1-(Chloromethyl)-3-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-1,2-dihydro-1H-benzo[e]indol-5-amine

- Structure : Complex fused-ring system with trimethoxy, chloromethyl, and carbonyl groups.

- Molecular Formula : C₂₅H₂₂ClN₃O₄ (estimated).

- Key Differences : The chloromethyl and trimethoxy groups enhance electrophilicity and target specificity.

Key Findings and Insights

- Reactivity : The but-3-enyl group in the target compound provides a site for further functionalization (e.g., via Michael addition or polymerization), unlike saturated or electron-withdrawing substituents in analogs .

- Structural Complexity : Fused-ring systems (e.g., ) exhibit higher molecular weights and specificity for therapeutic targets but may face synthetic challenges .

Biologische Aktivität

1-(But-3-EN-1-YL)-1H-indol-5-amine is an indole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to highlight its significance in medicinal chemistry.

Chemical Structure and Properties

1-(But-3-EN-1-YL)-1H-indol-5-amine features a unique indole structure characterized by a butenyl side chain. The molecular formula is C₁₃H₁₅N₂, with a molecular weight of approximately 186.26 g/mol. Its SMILES representation is Nc1ccc2n(CCC=C)ccc2c1, indicating the presence of an amino group at the 5-position of the indole ring, which is crucial for its biological activity.

Synthesis Methods

The synthesis of 1-(But-3-EN-1-YL)-1H-indol-5-amine can be achieved through various methods, including:

- Condensation Reactions : Utilizing indole derivatives and appropriate aldehydes or ketones.

- Cyclization Techniques : Involving multi-step reactions that introduce the butenyl side chain effectively.

Biological Activities

Indole derivatives, including 1-(But-3-EN-1-YL)-1H-indol-5-amine, are known for their diverse pharmacological activities, which include:

Anticancer Activity

Research indicates that compounds with indole structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

The compound's ability to induce apoptosis has been linked to its interaction with apoptotic pathways, particularly through the modulation of proteins such as Bcl-2 and caspases.

Neuroprotective Effects

Some studies suggest that indole derivatives may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The specific mechanisms remain under investigation but may involve antioxidant activities and modulation of neuroinflammatory responses.

Antimicrobial Properties

Indoles have also demonstrated antimicrobial activities against various pathogens. The structural features of 1-(But-3-EN-1-YL)-1H-indol-5-amines may enhance their efficacy against resistant strains of bacteria .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of several indole derivatives on breast cancer cell lines. The results indicated that 1-(But-3-EN-1-YL)-1H-indol-5-amines exhibited comparable efficacy to established chemotherapeutics, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Neuroprotection

In a model of neurodegeneration, indole derivatives were tested for their ability to protect neuronal cells from oxidative stress. Preliminary results showed that these compounds could reduce neuronal death and improve cell viability under stress conditions, suggesting potential therapeutic applications in neurodegenerative disorders.

Q & A

Q. What are the common synthetic routes for 1-(But-3-en-1-yl)-1H-indol-5-amine, and how are intermediates characterized?

A typical approach involves alkylation of 5-nitroindole derivatives followed by nitro group reduction. For example, benzyl-protected intermediates (e.g., 1-(4-methoxybenzyl)-1H-indol-5-amine) are synthesized via nucleophilic substitution using bromomethyl arenes, followed by catalytic hydrogenation or hydrazine-mediated reduction . Characterization relies on H/C NMR (e.g., δ 5.32 ppm for CH in benzyl groups) and HR-MS (e.g., [M+H] at 283.1441 for CHNO) .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

High-Performance Liquid Chromatography (HPLC) is essential for purity assessment (e.g., 98.34% purity for bisindolylmaleimide derivatives) . Nuclear Magnetic Resonance (NMR) spectroscopy resolves substituent positions (e.g., indole C3 vs. C2 alkylation), while mass spectrometry confirms molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling indole-amine derivatives?

Avoid inhalation/contact with dust; use fume hoods, nitrile gloves, and safety goggles. For spills, collect material in sealed containers and avoid aqueous release. Storage at –20°C in inert atmospheres (e.g., argon) prevents decomposition .

Q. How is the stability of 1-(But-3-en-1-yl)-1H-indol-5-amine evaluated under varying conditions?

Accelerated stability studies under heat (40–60°C), humidity (75% RH), and light exposure (ICH Q1B guidelines) are standard. Monitor degradation via HPLC and LC-MS, focusing on oxidative byproducts (e.g., epoxidation of the butenyl group) .

Q. What spectroscopic databases or tools are used to validate indole derivatives?

NIST Chemistry WebBook provides reference IR/UV spectra for indole scaffolds . PubChem and DSSTox offer structural data (e.g., InChI keys, DSSTox IDs) for cross-verification .

Advanced Questions

Q. How can conflicting NMR data for alkylated indole regioisomers be resolved?

Use 2D NMR techniques (HSQC, HMBC) to assign connectivity. For example, HMBC correlations between the butenyl CH and indole C1 confirm substitution at the N1 position, distinguishing it from C3-alkylated byproducts .

Q. What strategies improve yield in the alkylation of 5-nitroindole?

Optimize solvent polarity (e.g., DMF vs. THF) and base (e.g., KCO vs. NaH). Catalytic phase-transfer agents (e.g., TBAB) enhance reactivity, achieving >90% yields for benzyl-protected intermediates .

Q. How are structure-activity relationships (SAR) evaluated for indole-amine derivatives in kinase inhibition?

Perform enzyme inhibition assays (e.g., TNIK kinase) with IC determination. Compare analogs: substituents like 4-(trifluoromethyl)benzyl (22a) enhance potency (K = 3.7 nM for 5-HT ligands) versus methoxy groups .

Q. What computational methods predict the reactivity of the butenyl group in aqueous media?

Density Functional Theory (DFT) calculates electrophilicity indices (e.g., Fukui functions) to identify susceptible sites for hydrolysis or Michael additions. Molecular dynamics simulations model solvation effects .

Q. How are contradictory bioactivity results between in vitro and in vivo models addressed?

Cross-validate using organoid assays and pharmacokinetic profiling (e.g., plasma stability, CYP450 metabolism). For example, methyl substituents on the butenyl chain may reduce hepatic clearance, improving in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.